H-D-Ala-Gly-Gly-OH
Overview
Description
The compound H-D-Alanine-Glycine-Glycine-OH is a tripeptide consisting of three amino acids: D-Alanine, Glycine, and Glycine Tripeptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Alanine-Glycine-Glycine-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide, which facilitates the formation of peptide bonds .
Protection of Amino and Carboxyl Groups: The amino group of D-Alanine is protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc), while the carboxyl group of Glycine is protected using a benzyl ester.
Activation and Coupling: The protected D-Alanine is activated using dicyclohexylcarbodiimide and coupled with the protected Glycine to form a dipeptide. This step is repeated to add the second Glycine.
Deprotection: The protecting groups are removed under mild conditions to yield the final tripeptide, .
Industrial Production Methods
Industrial production of H-D-Alanine-Glycine-Glycine-OH can be achieved using solid-phase peptide synthesis (SPPS). This method involves the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The advantages of SPPS include high efficiency, ease of purification, and scalability .
Chemical Reactions Analysis
Types of Reactions
H-D-Alanine-Glycine-Glycine-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using reagents like N-hydroxysuccinimide esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Scientific Research Applications
H-D-Alanine-Glycine-Glycine-OH: has several scientific research applications:
Mechanism of Action
The mechanism of action of H-D-Alanine-Glycine-Glycine-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
H-D-Alanine-Glycine-Glycine-OH: can be compared with other similar tripeptides, such as:
- H-Glycine-Alanine-Glycine-OH
- H-Glycine-Glycine-Alanine-OH
- H-Alanine-Glycine-Alanine-OH
These compounds differ in the sequence of amino acids, which can affect their properties and applications. For example, the position of D-Alanine in the sequence can influence the peptide’s stability and biological activity .
H-D-Alanine-Glycine-Glycine-OH: is unique due to the presence of D-Alanine, which can confer resistance to enzymatic degradation and enhance its stability in biological systems .
Properties
IUPAC Name |
2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPWRRFOPXVGOH-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77286-90-9 | |
Record name | D-Alanylglycylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77286-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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